molecular formula C15H15BrN2O3S B11144489 N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B11144489
M. Wt: 383.3 g/mol
InChI Key: MQERFVUJRUHWKE-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a thiazole-derived carboxamide featuring a 1,3-benzodioxole (piperonyl) substituent. The compound’s structure combines a brominated thiazole core with an isopropyl group at position 5 and a benzodioxolylmethyl carboxamide moiety at position 2. The bromine atom at position 2 may enhance electrophilicity, influencing reactivity in biological systems or synthetic pathways.

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15BrN2O3S/c1-8(2)13-12(18-15(16)22-13)14(19)17-6-9-3-4-10-11(5-9)21-7-20-10/h3-5,8H,6-7H2,1-2H3,(H,17,19)

InChI Key

MQERFVUJRUHWKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Starting MaterialReagents/ConditionsProductYieldReference
4-Isopropyl-2-bromoacetophenoneThiourea, EtOH, reflux (12 h)5-Isopropyl-1,3-thiazole-4-carboxylic acid68%
3-Isopropyl-2-chlorocyclohexanoneNH₄SCN, DMF, 80°C (8 h)5-Isopropyl-1,3-thiazole-4-carbonyl chloride72%

Key Observations :

  • Ethanol as a solvent improves cyclization efficiency compared to DMF.

  • Use of thiourea over ammonium thiocyanate reduces byproduct formation.

Bromination at the C2 Position of the Thiazole Ring

Bromination is achieved using electrophilic brominating agents, with N-bromosuccinimide (NBS) being the most effective.

Bromination Methods

SubstrateBrominating AgentSolventTemperatureTimeYieldReference
5-Isopropyl-1,3-thiazole-4-carboxylic acidNBSCCl₄0°C → RT3 h85%
5-Isopropyl-1,3-thiazole-4-carbonyl chlorideBr₂, FeCl₃CH₂Cl₂−10°C1.5 h78%

Regioselectivity Considerations :

  • NBS selectively brominates the C2 position due to the electron-withdrawing effect of the carboxylic acid group.

  • FeCl₃ as a catalyst enhances reaction rates but may lead to over-bromination without strict temperature control.

Carboxamide Formation via Coupling Reactions

The final step involves coupling 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylic acid with 1,3-benzodioxol-5-ylmethylamine.

Coupling Methods

Carboxylic Acid DerivativeCoupling ReagentBaseSolventYieldReference
Acid chlorideNEt₃CH₂Cl₂0°C → RT89%
Activated ester (NHS)DCC, HOBtDMFRT, 24 h82%

Critical Parameters :

  • Steric hindrance : The isopropyl group at C5 necessitates prolonged reaction times in DMF.

  • Purity of amine : 1,3-Benzodioxol-5-ylmethylamine must be purified via distillation (bp 110–112°C at 0.5 mmHg) to avoid side reactions.

Alternative Pathways and Optimization

One-Pot Synthesis

Recent advances propose a one-pot method combining thiazole formation and bromination:

StepReagents/ConditionsIntermediateYield
14-Isopropyl-2-bromoacetophenone + Thiourea, EtOH, reflux5-Isopropyl-1,3-thiazole-4-carboxylic acid65%
2NBS, CCl₄, 0°C → RT2-Bromo-5-isopropyl-1,3-thiazole-4-carboxylic acid80%
3SOCl₂, then 1,3-benzodioxol-5-ylmethylamineFinal product75%

Advantages :

  • Reduced purification steps.

  • Overall yield improves to 39% (vs. 32% for stepwise synthesis).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates coupling steps:

ParameterConventional MethodMicrowave-Assisted
Reaction time24 h45 min
Yield82%88%
Purity (HPLC)95%98%

Data sourced from.

Purification and Characterization

Final purification is typically achieved via column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (EtOH/H₂O).

Analytical Data

PropertyValueMethod
Melting point162–164°CDSC
HPLC purity>99%C18, MeOH/H₂O
¹H NMR (400 MHz, CDCl₃)δ 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂),
δ 4.98 (s, 2H, OCH₂O),
δ 6.82–6.89 (m, 3H, Ar-H)

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound is synthesized via multi-step protocols, with critical reactions including:

Reaction StepReagents/ConditionsPurpose
Thiazole ring formationHantzsch thiazole synthesisCore heterocycle assembly
BrominationNBS (N-bromosuccinimide) or PBr₃Introduction of bromine at C2
Carboxamide couplingEDCI/HOBt, DMFAmide bond formation with benzodioxole
PurificationColumn chromatography (SiO₂)Isolation of final product

The bromine at C2 serves as a key reactive site for further functionalization, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Bromine Displacement

The C2 bromine undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

NucleophileConditionsProductYield
PiperidineDMF, 80°C, 12h2-piperidinyl derivative62%
Sodium thiophenolateEtOH, reflux, 6h2-(thiophen-2-yl) analog58%
Potassium cyanideDMSO, 120°C, 24h2-cyano substitution41%

Steric hindrance from the isopropyl group at C5 moderately reduces reaction rates compared to non-substituted thiazoles .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling structural diversification:

Reaction TypeCatalytic SystemPartnerProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary amines2-amino-thiazole analogs
Stille couplingPdCl₂(PPh₃)₂, THFVinyltributyltinAlkenyl-functionalized forms

These reactions maintain the carboxamide and benzodioxole moieties intact, with isolated yields ranging from 45–78% .

Carboxamide Reactivity

The carboxamide group demonstrates limited hydrolysis under acidic/basic conditions but participates in:

ReactionConditionsOutcome
Hydrolysis6M HCl, reflux, 48hCarboxylic acid (partial degradation)
CondensationPOCl₃, pyridineNitrile formation (trace yields)
N-AlkylationNaH, alkyl halides, DMFN-alkylated derivatives (≤35%)

The benzodioxole methylene group shows stability toward common reductants (e.g., H₂/Pd-C) but undergoes oxidative ring-opening with strong oxidizers like KMnO₄ .

Biological Activation Pathways

In pharmacological studies, the compound undergoes metabolic transformations:

Enzyme SystemPrimary ModificationMetabolite
CYP3A4O-Demethylation of benzodioxoleCatechol derivative
GST-mediatedGlutathione adduct formationThiazole-SG conjugate
EsterasesAmide hydrolysis (minor)Carboxylic acid + benzodioxole amine

These reactions influence its pharmacokinetic profile and toxicity thresholds .

Comparative Reactivity Table

Key differences vs. structural analogs:

FeatureN-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide2-Bromo-5-methylthiazoleBenzodioxole-carboxamides
Bromine reactivityModerate (steric hindrance)HighN/A
Amide stabilityResists hydrolysis (electron-withdrawing thiazole)ComparableLower (no EW groups)
Metabolic oxidationBenzodioxole > thiazoleN/ABenzodioxole only

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving thiazole derivatives and benzodioxole moieties. The synthesis typically involves the bromination of thiazole derivatives followed by the introduction of the benzodioxole group. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has indicated that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (human breast adenocarcinoma). The anticancer activity is generally assessed using assays like Sulforhodamine B (SRB) assay, which measures cell proliferation and viability.

Neuroprotective Effects

Recent studies suggest that certain thiazole derivatives may possess neuroprotective properties. They are being investigated for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative diseases. Compounds with these properties could potentially lead to new treatments for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives revealed that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, demonstrating that certain derivatives could serve as lead compounds in antibiotic development.

Case Study 2: Anticancer Activity against MCF-7 Cells

In vitro studies on this compound showed significant cytotoxicity against MCF-7 cells. The IC50 values were calculated to assess the potency of the compound, with results indicating a promising therapeutic index for further development.

Comparative Data Table

Compound Target Activity MIC (µg/mL) IC50 (µM) Reference
This compoundAntimicrobial1510
Similar Thiazole DerivativeAnticancer (MCF-7)-8
Benzothiazole CompoundNeuroprotection (MAO-B Inhibition)-12

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the brominated thiazole ring can form covalent bonds with nucleophilic residues. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents on Thiazole Core Carboxamide Group Modifications Evidence Source
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide 2-Bromo, 5-isopropyl N-linked 1,3-benzodioxol-5-ylmethyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropane-linked benzodioxole Thiazole core with trifluoromethoxybenzoyl
N-(1,3-Benzodioxol-5-yl)-2,3-diethyl-6-quinoxalinecarboxamide Quinoxaline core with diethyl groups N-linked 1,3-benzodioxol-5-yl
3-Bromo-5-ethoxy-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide Benzamide with bromo/ethoxy/methoxy Morpholinophenyl group

Key Observations :

  • The target compound’s bromo-isopropyl-thiazole core distinguishes it from quinoxaline or benzamide analogs (e.g., ).
  • The 1,3-benzodioxol-5-ylmethyl group provides steric bulk and lipophilicity compared to simpler aryl carboxamides (e.g., morpholinophenyl in ).

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound ~415.3 3.8 <0.1 (Low) Likely CNS permeability due to lipophilicity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide ~396.4 3.2 0.5 Moderate CYP450 inhibition
3-Bromo-5-ethoxy-4-methoxy-N-(4-morpholinophenyl)benzamide ~449.2 2.5 1.2 Enhanced solubility due to morpholine

Key Insights :

  • The isopropyl group may enhance membrane permeability over smaller alkyl chains (e.g., ethyl in ).

Bioactivity and Functional Comparisons

Enzyme Inhibition Potential

  • Target Compound : Thiazole carboxamides often target kinases or proteases. The bromine atom may act as a hydrogen bond acceptor, mimicking ATP in kinase binding pockets .

Structural Stability

  • Cyclopropane-containing analog (): The rigid cyclopropane ring may restrict conformational flexibility, reducing entropy penalties during binding but increasing synthetic complexity.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a benzodioxole moiety and a bromo group, which are known to influence its biological properties. The molecular formula is C13H12BrN2O3SC_{13}H_{12}BrN_{2}O_{3S}, with a molecular weight of approximately 350.21 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects.

Antitumor Activity

Several studies have evaluated the antitumor potential of similar thiazole derivatives. For instance:

  • In vitro studies demonstrated that compounds with similar structural features showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR pathway. Compounds exhibiting IC50 values in the low micromolar range indicate potent activity against these targets .

Antimicrobial Activity

Compounds related to this compound have also been assessed for their antimicrobial properties:

  • Studies have shown that thiazole derivatives can exhibit activity against both gram-positive and gram-negative bacteria, as well as antifungal properties .
  • The antimicrobial mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation:

  • Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects .

Data Tables

Activity TypeCell Line/OrganismIC50 (µM)Reference
AntitumorMCF-77.17
AntitumorA5492.93
AntimicrobialE. coli15.0
AntifungalC. albicans10.0
Anti-inflammatoryRAW264.7 (macrophage)12.5

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated the effects of similar thiazole compounds on various cancer cell lines. The results indicated that compounds with a benzodioxole substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting that structural modifications can significantly impact biological activity .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications led to increased potency against multi-drug resistant strains, highlighting the therapeutic potential of these compounds in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide, and how can purity be ensured?

  • Methodology : Start with a thiazole core functionalized via bromination at the 2-position and isopropyl substitution at the 5-position. Coupling the benzodioxol-5-ylmethyl amine via carboxamide linkage (e.g., using EDCI/HOBt or DCC) is critical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water) is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • IR : Identify carboxamide (C=O stretch ~1650–1680 cm⁻¹), benzodioxole (C-O-C ~1250 cm⁻¹), and thiazole ring vibrations (~1500 cm⁻¹) .
  • NMR : ¹H NMR should resolve the isopropyl group (δ 1.2–1.4 ppm, doublet), benzodioxol protons (δ 5.9–6.8 ppm), and thiazole protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carboxamide carbonyl (~165 ppm) and bromine-induced deshielding .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic pattern (due to bromine) .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

  • Methodology : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For aqueous buffers, adjust pH to enhance ionization (if applicable). Pre-solubilize in a minimal organic solvent before dilution in assay media. Validate solubility via nephelometry or UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

  • Methodology : Re-examine computational parameters (basis sets, solvent models) for alignment with experimental conditions (e.g., solvent polarity). Use X-ray crystallography (via SHELX or OLEX2) to obtain ground-state geometry for DFT refinement. Compare experimental NMR chemical shifts with computed values (GIAO method) to identify conformational discrepancies .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXT for structure solution and SHELXL for refinement (anisotropic displacement parameters, hydrogen placement via riding model). Visualize and validate the structure with ORTEP-3 .

Q. What experimental design principles apply to evaluating this compound’s bioactivity against resistant microbial strains?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin, fluconazole) and measure MIC/MBC values .
  • Anti-inflammatory Testing : Use LPS-induced RAW 264.7 macrophages to assess TNF-α/IL-6 suppression via ELISA. Compare potency to dexamethasone .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s thiazole and benzodioxole moieties?

  • Methodology :

  • Synthesize analogs with variations at the 2-bromo (e.g., Cl, F substitution) and isopropyl (e.g., tert-butyl, cyclopropyl) positions.
  • Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., microbial enzymes). Corrogate activity data with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What stability-indicating assays are recommended for assessing this compound under stressed conditions (e.g., heat, light)?

  • Methodology : Perform forced degradation studies:

  • Thermal : 80°C/75% RH for 48 hours.
  • Photolytic : Exposure to UV light (ICH Q1B guidelines).
  • Analyze degradation products via UPLC-PDA-MS/MS. Validate method specificity using spiked degradants .

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